molecular formula C3H2Cl2F4O B14682622 2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane CAS No. 37031-38-2

2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane

Cat. No.: B14682622
CAS No.: 37031-38-2
M. Wt: 200.94 g/mol
InChI Key: YTLXXJFDHBDYDC-UHFFFAOYSA-N
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Description

2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane is a chemical compound with the molecular formula C3H2Cl2F4O It is a halogenated ether, characterized by the presence of chlorine and fluorine atoms attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with chlorofluoromethane in the presence of a base. The reaction conditions often include:

    Temperature: The reaction is usually carried out at low temperatures to prevent decomposition of the reactants.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalyst: A base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,1,2-trifluoroethyl methyl ether
  • 1-Chloro-1,2,2-trifluoro-2-methoxyethane
  • 2-Chloro-1,1,2-trifluoro-1-methoxyethane

Uniqueness

2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These properties include high reactivity and stability, making it valuable in various chemical reactions and applications.

Properties

CAS No.

37031-38-2

Molecular Formula

C3H2Cl2F4O

Molecular Weight

200.94 g/mol

IUPAC Name

2-chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane

InChI

InChI=1S/C3H2Cl2F4O/c4-1(6)3(8,9)10-2(5)7/h1-2H

InChI Key

YTLXXJFDHBDYDC-UHFFFAOYSA-N

Canonical SMILES

C(C(OC(F)Cl)(F)F)(F)Cl

Origin of Product

United States

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